molecular formula C25H21FN2O4S B2758967 2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 902521-33-9

2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2758967
CAS RN: 902521-33-9
M. Wt: 464.51
InChI Key: SULZVUVERDTJOJ-UHFFFAOYSA-N
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Description

The compound “2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide” has a molecular formula of C24H19FN2O4S. It has an average mass of 450.482 Da and a monoisotopic mass of 450.104950 Da .

Scientific Research Applications

Enzyme-Free Glucose Sensing

Background: The compound contains a fluoro-containing phenylboronic acid (EDOT–FPBA) monomer. Researchers have synthesized this monomer for enzyme-free glucose sensing under physiological conditions.

Methodology:
Key Findings:

Structural Motif in Agrochemicals and Pharmaceuticals

Background: Trifluoromethylpyridines are essential structural motifs in active agrochemical and pharmaceutical ingredients.

Applications:

Crystalline Compound Preparation

Background: The compound can be prepared as aseptic crystalline 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one palmitate ester.

Methodology:

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-18(26)7-12-22(21)28)33(31,32)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULZVUVERDTJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide

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